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Introduction: The Significance of Methyl α-D-
galactopyranoside Monohydrate
Methyl α-D-galactopyranoside monohydrate is a carbohydrate derivative of significant interest

in biochemical and pharmaceutical research. As a methyl glycoside of galactose, it serves as a

crucial building block in the synthesis of more complex oligosaccharides and glycoconjugates.

[1][2] Its structure allows it to act as a substrate for glycosyltransferases, enzymes pivotal in

glycosylation processes, making it an invaluable tool for studying carbohydrate-protein

interactions in fields like glycobiology and drug development.[1][3] Furthermore, its applications

extend to the food industry as a sweetener and flavoring agent and in cosmetics for its

moisturizing properties.[1]
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This guide provides a comprehensive, in-depth exploration of the analytical methodologies

employed to elucidate and confirm the precise three-dimensional structure of Methyl α-D-

galactopyranoside Monohydrate. We will delve into the core techniques of Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray

crystallography, presenting not just the "how" but the critical "why" behind each experimental

choice.

Table 1: Physicochemical Properties of Methyl α-D-galactopyranoside Monohydrate

Property Value Source

Molecular Formula C₇H₁₄O₆·H₂O [1]

Molecular Weight 194.18 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 106-110 °C [1]

Optical Rotation
[α]20/D = +173° to +183° (c=1

in H₂O)
[1]

Solubility
Soluble in water, methanol,

and hot ethanol
[2]

The Overall Strategy: A Multi-faceted Approach to
Structural Verification
The complete and unambiguous structure elucidation of a molecule like Methyl α-D-

galactopyranoside Monohydrate relies on a synergistic application of multiple analytical

techniques. Each method provides a unique piece of the structural puzzle, and their combined

data create a self-validating system. Our approach is hierarchical, starting with the most

information-rich solution-state technique (NMR) to define the covalent framework and

stereochemistry, followed by mass spectrometry to confirm the molecular weight and elemental

composition, and culminating in X-ray crystallography for the definitive solid-state structure.
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Caption: Overall workflow for the structure elucidation of Methyl α-D-galactopyranoside

Monohydrate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution,

and it is particularly powerful for carbohydrates.[4] By probing the magnetic properties of atomic

nuclei (primarily ¹H and ¹³C), we can map out the connectivity of atoms and their spatial

relationships.

¹H and ¹³C NMR: Assigning the Core Structure
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One-dimensional ¹H and ¹³C NMR spectra provide the initial, detailed view of the molecule's

framework. For carbohydrates, the dispersion of proton signals can be limited, often falling

within a narrow range of the spectrum, which makes definitive assignment from a 1D spectrum

alone challenging.[4] However, key regions are highly informative. The anomeric proton (H1),

for instance, typically resonates at a distinct downfield chemical shift.[5]

Table 2: Expected ¹H and ¹³C Chemical Shifts for Methyl α-D-galactopyranoside in D₂O

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 ~4.8 ~100.5

2 ~3.8 ~69.0

3 ~3.7 ~70.0

4 ~3.9 ~70.5

5 ~4.0 ~71.5

6 ~3.7 ~62.0

OCH₃ ~3.4 ~56.0

Note: These are approximate values; actual shifts can vary with solvent and temperature.

The ¹³C NMR spectrum offers better signal dispersion, with the anomeric carbon (C1)

appearing around 100 ppm and the other ring carbons resonating between 60 and 80 ppm.[6]

The methyl group carbon of the glycoside provides a distinct signal at approximately 56 ppm.

2D NMR: Connecting the Dots
To overcome the signal overlap in the ¹H NMR spectrum and to definitively link protons to their

corresponding carbons and to each other, a suite of two-dimensional NMR experiments is

essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing

us to "walk" around the pyranose ring by identifying adjacent protons.[7] For example, the H1

signal will show a correlation to the H2 signal, H2 to H3, and so on.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal

with the carbon to which it is directly attached.[7] This is the most reliable way to assign the

carbon signals based on the less-overlapped proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away.[7] A key correlation for this

molecule is between the protons of the methyl group (-OCH₃) and the anomeric carbon (C1),

definitively proving the site of glycosylation.
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Caption: Diagram of key 2D NMR correlations for structural assignment.
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Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10 mg of Methyl α-D-galactopyranoside

Monohydrate in 0.6 mL of deuterium oxide (D₂O).[6] Ensure the sample is fully dissolved.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal

resolution.[6] Tune and match the probe for both ¹H and ¹³C frequencies.

1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C

spectrum.

2D Spectra Acquisition: Sequentially acquire COSY, HSQC, and HMBC spectra using

standard instrument parameters. Typical acquisition times can range from a few hours for

COSY and HSQC to several hours for HMBC, depending on the sample concentration.[6]

Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

MestReNova, TopSpin). Use the HSQC to assign the carbons, the COSY to establish the

proton spin system of the pyranose ring, and the HMBC to confirm long-range connectivities,

especially the crucial OCH₃ to C1 link.

Part 2: Mass Spectrometry - Confirming the Mass
and Composition
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a

compound and can provide valuable structural information through analysis of fragmentation

patterns.[6] For a glycoside, MS is critical for confirming the mass of the intact molecule and

observing the characteristic cleavage of the glycosidic bond.

Ionization and Mass Determination
Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are ideal for analyzing carbohydrates as they minimize in-source

fragmentation and allow for the observation of the intact molecular ion.[6] For Methyl α-D-

galactopyranoside Monohydrate (C₇H₁₄O₆·H₂O, MW = 212.19 g/mol including water, 194.18

g/mol anhydrous), we expect to observe the protonated molecule [M+H]⁺ or adducts such as

[M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass

measurement, which helps to confirm the elemental composition.
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Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to

fragmentation. The most common fragmentation pathway for glycosides is the cleavage of the

glycosidic bond, resulting in the loss of the sugar moiety.[8][9] In the case of Methyl α-D-

galactopyranoside, this would involve the loss of the methyl galactoside as a neutral entity or

the formation of characteristic fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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